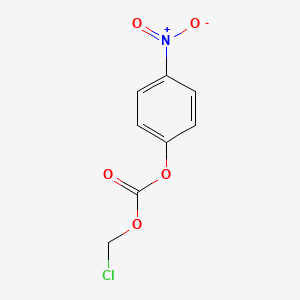Chloromethyl (4-nitrophenyl) carbonate
CAS No.: 50780-50-2
Cat. No.: VC2429465
Molecular Formula: C8H6ClNO5
Molecular Weight: 231.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50780-50-2 |
|---|---|
| Molecular Formula | C8H6ClNO5 |
| Molecular Weight | 231.59 g/mol |
| IUPAC Name | chloromethyl (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 |
| Standard InChI Key | PDTWCUYBIVJSTL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCl |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCl |
Introduction
Chemical Structure and Properties
Molecular Information
Chloromethyl (4-nitrophenyl) carbonate is characterized by a specific molecular structure containing both aromatic and carbonate functional groups. The compound contains a 4-nitrophenyl group linked to a carbonate moiety, which is further connected to a chloromethyl group. This structural arrangement contributes to its distinctive reactivity profile.
The compound is formally known as carbonic acid, chloromethyl 4-nitrophenyl ester and has the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 50780-50-2 |
| Molecular Formula | C₈H₆ClNO₅ |
| Molecular Weight | 231.59 g/mol |
| SMILES | C1=CC(=CC=C1N+[O-])OC(=O)OCCl |
| InChI | InChI=1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 |
| InChIKey | PDTWCUYBIVJSTL-UHFFFAOYSA-N |
The 2D molecular structure features a benzene ring with a nitro group at the para position, connected to a carbonate ester linkage that terminates with a chloromethyl group .
Physical and Chemical Properties
The chloromethyl group attached to the carbonate ester significantly enhances the compound's electrophilicity, making it particularly reactive toward nucleophiles. This property is essential for its applications in organic synthesis and bioconjugation reactions. The presence of the 4-nitrophenyl group also contributes to its reactivity, as the nitro substituent acts as an electron-withdrawing group that activates the carbonate linkage toward nucleophilic attack.
One notable property of chloromethyl (4-nitrophenyl) carbonate is its predicted collision cross-section measurements, which are valuable for analytical identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 232.00073 | 141.5 |
| [M+Na]⁺ | 253.98267 | 154.7 |
| [M+NH₄]⁺ | 249.02727 | 148.8 |
| [M+K]⁺ | 269.95661 | 152.0 |
| [M-H]⁻ | 229.98617 | 143.4 |
| [M+Na-2H]⁻ | 251.96812 | 147.4 |
| [M]⁺ | 230.99290 | 143.9 |
| [M]⁻ | 230.99400 | 143.9 |
These cross-sectional values provide important information for mass spectrometry characterization of the compound .
Synthesis Methods
Synthetic Routes
The primary synthetic route to chloromethyl (4-nitrophenyl) carbonate involves the reaction between 4-nitrophenol and chloromethyl chloroformate. This approach provides good yields and has been well-documented in chemical literature . The synthesis typically employs base catalysis and proceeds through a nucleophilic substitution mechanism.
Alternative synthetic strategies may include the reaction of chloromethanol with 4-nitrophenol in the presence of suitable activating agents, though this approach is less commonly reported.
A detailed synthetic procedure documented in the literature describes the following process:
p-Nitrophenol (100 g, 0.72 moles) is dissolved in anhydrous tetrahydrofuran (3 L) and stirred vigorously. To this solution, chloromethyl chloroformate (70 mL, 0.79 moles) is added at room temperature, followed by triethylamine (110 mL). After stirring for 1 hour, the reaction mixture is filtered, and the filtrate is concentrated and then diluted with ethyl acetate (1 L). The organic solution is washed with 10% potassium carbonate (3×500 mL) and 1N HCl (2×300 mL), then with brine (2×300 mL), and dried over anhydrous sodium sulfate. Removal of the solvent yields the title compound as a solid with approximately 95% yield (157 g) .
Reaction Conditions
The synthesis of chloromethyl (4-nitrophenyl) carbonate requires specific reaction conditions to achieve optimal yields and purity. Key parameters include:
-
Solvent selection: Anhydrous tetrahydrofuran serves as an effective solvent for this reaction due to its ability to dissolve the reactants and facilitate the reaction without participating in side reactions.
-
Base catalyst: Triethylamine functions as a base catalyst, neutralizing the hydrochloric acid formed during the reaction and promoting the nucleophilic attack of 4-nitrophenol on chloromethyl chloroformate.
-
Temperature control: The reaction is typically conducted at room temperature (approximately 20°C), as higher temperatures may lead to decomposition or side reactions.
-
Reaction time: A reaction period of approximately 1 hour is sufficient for complete conversion, as evidenced by the high yield (95%) reported in the literature .
-
Purification protocol: The purification process involves filtration to remove triethylamine hydrochloride, followed by solvent concentration, dilution with ethyl acetate, and sequential washing with aqueous solutions to remove impurities.
Applications and Reactivity
Organic Synthesis Applications
Spectroscopic Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about chloromethyl (4-nitrophenyl) carbonate. The reported ¹H NMR data is as follows:
¹H NMR (CDCl₃, 400 MHz): δ 5.86 (s, 2H), 7.44 (d, J=9 Hz, 2H), 8.33 (d, J=9 Hz, 2H) .
This spectral data can be interpreted as follows:
-
The singlet at δ 5.86 ppm corresponds to the two protons of the chloromethyl group (-CH₂Cl)
-
The doublet at δ 7.44 ppm (J=9 Hz) represents the two aromatic protons ortho to the carbonate linkage
-
The doublet at δ 8.33 ppm (J=9 Hz) corresponds to the two aromatic protons ortho to the nitro group
The coupling constant of 9 Hz is typical for ortho-coupled protons in a para-substituted benzene ring, confirming the 4-nitrophenyl structure .
Mass Spectrometry Data
Mass spectrometry provides important information for the identification and characterization of chloromethyl (4-nitrophenyl) carbonate. The predicted m/z values for various adducts are valuable for analytical purposes:
-
Protonated molecule [M+H]⁺: 232.00073
-
Sodium adduct [M+Na]⁺: 253.98267
-
Ammonium adduct [M+NH₄]⁺: 249.02727
-
Potassium adduct [M+K]⁺: 269.95661
-
Deprotonated molecule [M-H]⁻: 229.98617
-
Sodium adduct minus two hydrogens [M+Na-2H]⁻: 251.96812
-
Molecular ion [M]⁺: 230.99290
These values, combined with the predicted collision cross-section data, provide a comprehensive profile for mass spectrometric identification and confirmation of the compound in analytical studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume